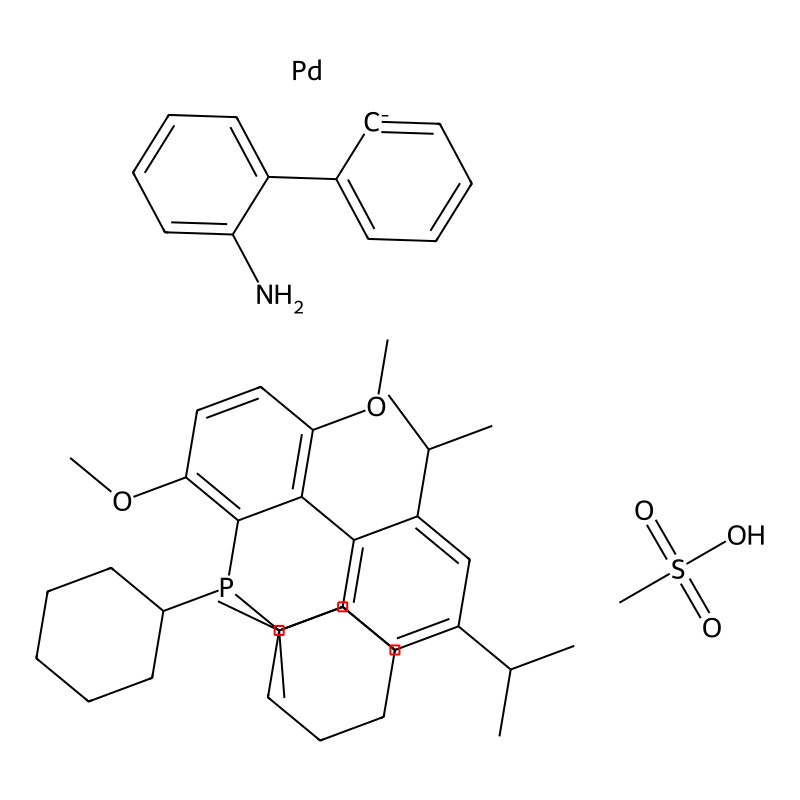

Methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

C-C Bond Formation

Methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) is a potent catalyst for forming new carbon-carbon (C-C) bonds. It efficiently promotes Suzuki-Miyaura couplings, Stille couplings, and Sonogashira couplings between various organic building blocks. These reactions are crucial for constructing complex organic molecules with desired functionalities. Here are some references for its applications in C-C bond formation:

Functionalization of Organic Molecules

This palladacycle catalyst can also be used for the selective functionalization of organic molecules. It can introduce various functional groups, such as amines, ethers, and alkenes, onto organic substrates. This allows for the creation of diverse organic molecules with tailored properties for applications in drug discovery, materials science, and other fields. Here's an example reference:

Methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II), commonly referred to as BrettPhos Pd G3, is a complex organometallic compound featuring palladium as the central metal. This compound is notable for its unique ligand structure that incorporates a dicyclohexylphosphino moiety and multiple isopropyl groups, contributing to its stability and reactivity in various chemical processes. Its molecular formula is C₄₈H₆₆N₀₅P PdS, with a molecular weight of approximately 906.50 g/mol. The compound appears as a faint green to dark brown solid and is sensitive to air and moisture .

Palladium catalysts like BrettPhos palladacycle operate through a catalytic cycle involving oxidative addition, transmetallation, reductive elimination, and ligand exchange steps. Briefly:

- Oxidative addition: The Pd(II) center reacts with the organic halide (RX), breaking the carbon-halogen bond and forming a Pd(IV) complex.

- Transmetallation: The organometallic reagent (e.g., boronic acid or organozinc) transfers its organic group to the Pd(IV) complex.

- Reductive elimination: The Pd(II) catalyst regenerates, forming the desired C-C coupled product and releasing a by-product.

- Ligand exchange: The regenerated Pd(II) catalyst can then bind another substrate to initiate a new cycle.

BrettPhos Pd G3 is primarily utilized as a catalyst in cross-coupling reactions, particularly the Buchwald-Hartwig reaction. It facilitates the formation of carbon-nitrogen bonds by coupling aryl halides with amines or ureas. The compound demonstrates lower catalyst loadings and shorter reaction times compared to traditional catalysts, making it highly efficient for synthetic applications .

Example Reaction

A typical reaction involving BrettPhos Pd G3 could be represented as follows:

Where Ar-X represents an aryl halide and R-NH₂ an amine.

BrettPhos Pd G3 can be synthesized through various methods, typically involving the reaction of palladium salts with the appropriate ligands under controlled conditions. A common synthesis pathway includes:

- Preparation of Ligands: Synthesize the dicyclohexylphosphino ligand by reacting appropriate phosphines with suitable alkylating agents.

- Complex Formation: Combine the synthesized ligands with palladium(II) salts in an inert atmosphere (e.g., argon) to form the palladium complex.

- Purification: The resulting complex is purified using methods such as recrystallization or chromatography to obtain high-purity BrettPhos Pd G3 .

BrettPhos Pd G3 finds extensive application in organic synthesis, particularly in:

- Cross-Coupling Reactions: Used for synthesizing pharmaceuticals and agrochemicals through C-N bond formation.

- Catalysis: Acts as a catalyst for various organic transformations due to its stability and efficiency.

- OLED Intermediates: Utilized in the development of organic light-emitting diodes due to its electronic properties .

Interaction studies of BrettPhos Pd G3 focus on its behavior in catalytic cycles and its interactions with substrates during cross-coupling reactions. The ligand's steric and electronic properties significantly influence the reactivity and selectivity of the palladium center. Investigating these interactions can provide insights into optimizing reaction conditions for improved yields and selectivity in synthetic applications .

BrettPhos Pd G3 can be compared with several other palladium complexes that serve similar functions in catalysis:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Palladium(II) acetate | Simple acetate ligand | Commonly used but less efficient than BrettPhos Pd G3 |

| BrettPhos Pd G2 | Similar ligand structure | Slightly less stable than BrettPhos Pd G3 |

| Palladium(II) chloride | Chloride ligands | More reactive but less selective in C-N coupling |

| Palladacycles | Cyclic structures | Often more stable but less versatile than BrettPhos Pd G3 |

BrettPhos Pd G3's unique combination of steric bulk from the isopropyl groups and electronic properties from the phosphine ligand allows it to operate effectively under milder conditions compared to its counterparts, making it particularly valuable for sensitive substrates .

The journey toward sophisticated palladium-based cross-coupling catalysts began in the early 1970s with groundbreaking discoveries that would ultimately earn the 2010 Nobel Prize in Chemistry. The palladium-catalyzed cross-coupling reactions emerged as a class of highly successful reactions with transformative applications in organic synthesis. These reactions encompass a family of carbon-carbon cross-coupling reactions that depend on the nature of organometallic nucleophiles, including boron-based nucleophiles in Suzuki-Miyaura coupling, tin-based nucleophiles in Stille coupling, silicon-based nucleophiles in Hiyama coupling, zinc-based nucleophiles in Negishi coupling, and magnesium-based nucleophiles in Kumada coupling reactions.

The historical significance of these developments became evident when Richard Heck, Ei-ichi Negishi, and Akira Suzuki were awarded the 2010 Nobel Prize in Chemistry for developing palladium-catalyzed cross-coupling reactions. The Nobel Committee recognized these scientists for creating "great art in a test tube" and revolutionizing the chemistry of forging bonds between carbon atoms, which represents the essence of synthetic organic chemistry and serves as the gateway to myriad compounds valuable to medicine, agriculture, and electronics. The three prize winners independently developed palladium-catalyzed cross-coupling reactions that enabled the linking of organic molecules in ways previously impossible, especially under mild reaction conditions and with high degrees of selectivity and stereochemical control.

A unique feature of these palladium-catalyzed reactions is the exclusive formation of cross-coupled products without the accompaniment of homo-coupled products, where aryl halides couple with themselves. Another remarkable characteristic is that these coupling reactions proceed through a common mechanism involving three fundamental steps: oxidative addition, transmetallation, and reductive elimination. This mechanistic understanding provided the foundation for subsequent catalyst development efforts, including the sophisticated precatalysts that would emerge decades later.

The mechanism of palladium-catalyzed cross-coupling generally involves reductive elimination of the desired product from a palladium intermediate that is formed through a two-step process from a low-valence precursor. The oxidative addition of an organic halide to the palladium center gives a palladium-halide intermediate, which subsequently undergoes transmetallation with the organometallic nucleophile. The final reductive elimination step regenerates the catalyst while forming the organic product. Palladium catalysts are frequently selected due to their high functional group tolerance, and organopalladium compounds are generally stable toward water and air.

Evolution of Buchwald Precatalysts

The development of Buchwald precatalysts represents a systematic evolution in palladium catalyst design, with each generation addressing specific limitations of its predecessors while expanding the scope and utility of cross-coupling reactions. Over the past decade, the Buchwald research group has developed a series of highly active and versatile palladium precatalysts from the corresponding family of biarylphosphine ligands. These compounds, commonly referred to as Buchwald precatalysts and ligands, have become invaluable tools for cross-coupling reactions that form carbon-carbon, carbon-nitrogen, carbon-oxygen, carbon-fluorine, carbon-trifluoromethyl, and carbon-sulfur bonds.

The first generation Buchwald precatalysts represented a significant advancement by allowing easier generation of active palladium(0) species, requiring merely deprotonation with base. The resulting catalysts demonstrated remarkable activity, even at temperatures as low as negative forty degrees Celsius. However, these early catalysts suffered from significant limitations in both their synthesis and the scope of their applications.

Second generation precatalysts introduced important improvements by substituting the phenethylamine-based backbone of the first generation complex with a biphenyl-based ligand. This modification enabled researchers to create the active palladium species at room temperature using weak phosphate or carbonate bases. These second generation catalysts proved remarkably adept at achieving various Suzuki-Miyaura couplings among other cross-coupling reactions. Despite these advances, the earlier generation catalysts continued to suffer from limitations in their synthesis and application scope.

The transition to third generation precatalysts marked a crucial breakthrough in catalyst design. Replacing the chloride in the precatalysts with a more electron-withdrawing, non-coordinating methanesulfonate led to third generation precatalysts, which became the most versatile systems capable of accommodating very bulky ligands such as the BrettPhos family. Furthermore, these third generation catalysts demonstrated remarkably long life in solution, addressing a key limitation of earlier systems.

During activation, the third generation precatalyst undergoes deprotection to give a palladium-amido complex, which then reductively eliminates to yield active palladium(0), a methanesulfonate salt, and carbazole. In some rare cases, the carbazole byproduct can inhibit catalysis by consuming valuable reaction feedstock and complicating workup and purification procedures. Additionally, trace amounts of residual primary aminobiphenyls can pose potential concerns in pharmaceutical applications.

To address these remaining issues, the Buchwald group developed fourth generation precatalysts by methylating the amino group of the biphenyl backbone. These fourth generation precatalysts exhibit higher solubilities in cross-coupling reactions while maintaining excellent catalytic activity and generating less intrusive N-methylcarbazole byproducts.

| Generation | Key Innovation | Activation Conditions | Advantages | Limitations |

|---|---|---|---|---|

| First (G1) | Phenethylamine backbone | Base deprotonation | Active at -40°C | Synthesis and scope limitations |

| Second (G2) | Biphenyl backbone | Room temperature, weak bases | Excellent for Suzuki-Miyaura | Scope and synthesis issues |

| Third (G3) | Methanesulfonate leaving group | Room temperature | Accommodates bulky ligands, long solution life | Carbazole inhibition |

| Fourth (G4) | Methylated amino group | Room temperature | Higher solubility, less intrusive byproducts | Newer technology |

Significance of BrettPhos Palladium Generation 3 in Modern Synthetic Chemistry

Methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) represents the culmination of decades of research in palladium catalyst design and has established itself as an indispensable tool in modern synthetic chemistry. This third generation Buchwald precatalyst exhibits exceptional stability characteristics, being air, moisture, and thermally stable while maintaining high solubility in a wide range of common organic solvents. These stability features represent significant practical advantages for synthetic chemists, eliminating the need for special handling conditions that were required for earlier catalyst systems.

The compound demonstrates exceptional performance in Buchwald-Hartwig cross-coupling reactions, which have become fundamental transformations in modern organic synthesis. The unique features of this catalyst include significantly lower catalyst loadings compared to previous systems, shorter reaction times, efficient formation of the active catalytic species, and accurate control of the ligand to palladium ratio. These characteristics translate directly into improved synthetic efficiency and cost-effectiveness for both academic research and industrial applications.

The molecular structure of methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) incorporates several design elements that contribute to its exceptional performance. The compound has a molecular formula of C₄₈H₆₆NO₅PPdS and a molecular weight of 906.50 daltons. The melting point ranges from 150 to 193 degrees Celsius with decomposition, indicating the thermal stability of the complex.

In practical synthetic applications, methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) has proven particularly valuable for carbon-nitrogen coupling reactions between monosubstituted ureas and 1,2-dihaloaromatic systems to form benzimidazolones. This specific application demonstrates the catalyst's ability to facilitate challenging transformations that would be difficult or impossible with conventional catalyst systems.

The compound also serves as a versatile precursor for synthesizing various palladium complexes of significant synthetic utility. It can be used to prepare [Pd(cinnamyl)(BrettPhos)]OTf by reacting with [(cinnamyl)PdCl]₂ and silver triflate, [Pd(crotyl)(BrettPhos)]OTf by reacting with [(crotyl)PdCl]₂ and silver triflate, [Pd(allyl)(BrettPhos)]OTf by reacting with [(allyl)PdCl]₂ and silver triflate, and Pd(allyl)(BrettPhos)Cl by reacting with [(allyl)PdCl]₂. These synthetic applications highlight the versatility of the precatalyst in generating diverse palladium complexes for specialized applications.

| Property | Specification | Significance |

|---|---|---|

| Molecular Formula | C₄₈H₆₆NO₅PPdS | Complex multidentate ligand system |

| Molecular Weight | 906.50 g/mol | Substantial molecular framework |

| Melting Point | 150-193°C (decomposition) | High thermal stability |

| Appearance | Yellow to beige powder | Easy handling and identification |

| Solubility | High in common organic solvents | Practical synthetic utility |

| Stability | Air, moisture, and thermally stable | No special handling required |

| Purity | ≥95-98% | High quality for research applications |

The long solution life of methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) represents another crucial advantage for synthetic applications. This characteristic allows researchers to prepare catalyst solutions in advance and use them over extended periods without significant loss of activity, improving experimental reproducibility and reducing waste. The extended solution stability also facilitates high-throughput synthesis applications and automated synthetic processes.

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant